molecular formula C22H23N3O6 B12191851 propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B12191851
M. Wt: 425.4 g/mol
InChI Key: LUXHLIVRYLKLBB-UHFFFAOYSA-N
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Description

Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic quinazolinone derivative characterized by a benzoate ester core functionalized with a 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl acetyl group. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition, antimicrobial activity, and anticancer applications . The compound’s structure features:

  • Quinazolinone core: A bicyclic system with methoxy substituents at positions 6 and 7, which may enhance electron density and influence binding to biological targets.
  • Propyl ester group: Likely impacts solubility, bioavailability, and metabolic stability compared to shorter-chain esters (e.g., methyl or ethyl).

This compound is hypothesized to interact with signaling pathways such as PI3K/Akt/mTOR or MAPK/ERK, which are frequently implicated in cancer and inflammation . However, specific pharmacological data remain unreported in the provided evidence.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

propyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H23N3O6/c1-4-9-31-22(28)14-5-7-15(8-6-14)24-20(26)12-25-13-23-17-11-19(30-3)18(29-2)10-16(17)21(25)27/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,24,26)

InChI Key

LUXHLIVRYLKLBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with an appropriate acylating agent, such as acetic anhydride, under reflux conditions.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the acetylated intermediate with propyl 4-aminobenzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Biological Activities

Research indicates that propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can be beneficial in drug development for various diseases.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, indicating its potential use in treating infections.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanistic Studies : Research focused on elucidating the mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions and apoptosis in targeted cells .

Mechanism of Action

The mechanism of action of propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The methoxy groups and ester linkage may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The propanoyl linker in the ethyl analog introduces an additional methylene group, which may alter binding kinetics or metabolic stability.

Biological Activity

Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H29N5O5C_{25}H_{29}N_{5}O_{5} with a molecular weight of approximately 479.5 g/mol. It features a complex structure that includes a quinazolinone core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC25H29N5O5
Molecular Weight479.5 g/mol
CAS Number1081114-08-0

Antimicrobial Activity

Recent studies have highlighted the compound's potent antibacterial properties against various strains, particularly multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for several derivatives of quinazolinone compounds were reported between 0.25 to 0.5 µg/mL, indicating strong efficacy against resistant strains .

Case Study: Antibacterial Efficacy
In a study evaluating new derivatives of quinazolinones, several compounds demonstrated significant antibacterial activity against the ESKAP pathogen panel. The findings suggested that modifications in the quinazolinone structure could enhance antibacterial potency while maintaining low toxicity levels in Vero cells (selectivity index > 10) .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in critical cellular processes. The mechanism of action typically involves binding to the active site of these enzymes, disrupting their function and leading to downstream effects on cell signaling and metabolism.

Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseInhibitory
UreaseStrong inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : By inhibiting key enzymes like acetylcholinesterase and urease, it can modulate physiological processes.
  • Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways.
  • Disruption of Cellular Processes : It can affect DNA replication and protein synthesis by interfering with cellular machinery.

Future Directions

Further research is warranted to fully elucidate the interaction mechanisms of this compound with biological targets. Investigations into its pharmacokinetics and potential side effects are also crucial for assessing its therapeutic viability.

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